molecular formula C14H7ClFN3O3S B2400102 5-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-2-nitrobenzamide CAS No. 476297-88-8

5-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-2-nitrobenzamide

Cat. No. B2400102
CAS RN: 476297-88-8
M. Wt: 351.74
InChI Key: GFWPKGOXTRQBQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-2-nitrobenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and environmental science.

Mechanism of Action

The mechanism of action of 5-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-2-nitrobenzamide varies depending on its application. In cancer cells, it has been shown to induce apoptosis by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR signaling pathway. In insects, it has been shown to disrupt the function of the nervous system by inhibiting acetylcholinesterase activity. In heavy metal ion detection, it has been shown to bind selectively to certain metal ions and emit fluorescence.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-2-nitrobenzamide also vary depending on its application. In cancer cells, it has been shown to inhibit cell proliferation, induce cell cycle arrest, and increase reactive oxygen species (ROS) production. In insects, it has been shown to cause paralysis and death. In heavy metal ion detection, it has been shown to emit fluorescence in the presence of certain metal ions.

Advantages and Limitations for Lab Experiments

One advantage of using 5-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-2-nitrobenzamide in lab experiments is its high selectivity and sensitivity for detecting heavy metal ions. Another advantage is its potential use as a pesticide due to its insecticidal and fungicidal activity. However, one limitation is its potential toxicity to non-target organisms, which may limit its use in agriculture. Additionally, its anticancer properties may require further investigation to determine its efficacy and safety in vivo.

Future Directions

There are several future directions for the study of 5-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-2-nitrobenzamide. In medicine, further studies are needed to determine its efficacy and safety in vivo as an anticancer agent. In agriculture, more research is needed to determine its potential as a pesticide and its impact on non-target organisms. In environmental science, further studies are needed to optimize its use as a fluorescent probe for detecting heavy metal ions in water. Additionally, the development of new synthesis methods and modifications to the chemical structure may lead to the discovery of new applications for this compound.

Synthesis Methods

The synthesis of 5-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-2-nitrobenzamide involves the reaction between 5-chloro-2-nitrobenzoic acid and 6-fluoro-1,3-benzothiazole-2-amine in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified through recrystallization or column chromatography.

Scientific Research Applications

5-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-2-nitrobenzamide has been studied for its potential applications in various scientific fields. In medicine, it has been investigated for its anticancer properties, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo. In agriculture, it has been studied for its potential use as a pesticide, as it has been shown to have insecticidal and fungicidal activity. In environmental science, it has been investigated for its potential use as a fluorescent probe for detecting heavy metal ions in water.

properties

IUPAC Name

5-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-2-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7ClFN3O3S/c15-7-1-4-11(19(21)22)9(5-7)13(20)18-14-17-10-3-2-8(16)6-12(10)23-14/h1-6H,(H,17,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFWPKGOXTRQBQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)SC(=N2)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7ClFN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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